3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 1,2,4-oxadiazole ring and a 2,4-dimethoxyphenyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.
Coupling with the quinoline core: The 1,2,4-oxadiazole intermediate is then coupled with a quinoline derivative through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the 2,4-dimethoxyphenyl group: This step involves the substitution of the quinoline core with the 2,4-dimethoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline core and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- **2-(2,4-dimethoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone
- N-(2,4-dimethoxyphenyl)quinolin-4-amine
Uniqueness
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-11-7-8-13(16(9-11)25-2)18-21-19(26-22-18)14-10-20-15-6-4-3-5-12(15)17(14)23/h3-10H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDDETIKKAZBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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